molecular formula C47H63ClN4O5 B12375735 Cy5-PEG2-SCO

Cy5-PEG2-SCO

Cat. No.: B12375735
M. Wt: 799.5 g/mol
InChI Key: WLRCYNCCQPLXED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-PEG2-SCO involves the conjugation of Cyanine 5 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically occurs under mild conditions to preserve the functional groups and ensure high yield. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Cy5-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins and peptides, forming stable covalent bonds .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and amino groups in proteins or peptides is a covalently bonded conjugate, which retains the fluorescent properties of Cyanine 5 .

Scientific Research Applications

Cy5-PEG2-SCO has a wide range of applications in scientific research:

Mechanism of Action

Cy5-PEG2-SCO exerts its effects through the covalent bonding of its succinimidyl carbonate group to amino groups in proteins and peptides. This covalent bond formation is facilitated by the nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl carbonate group. The resulting conjugate retains the fluorescent properties of Cyanine 5, allowing for visualization and tracking in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5-PEG2-SCO is unique due to its optimal balance of fluorescence efficiency and stability, making it highly suitable for a wide range of applications. Its ability to form stable covalent bonds with amino groups in proteins and peptides further enhances its versatility .

Properties

Molecular Formula

C47H63ClN4O5

Molecular Weight

799.5 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C47H62N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,13-14,16-19,23-28,37H,6-8,10-11,15,20-21,29-36H2,1-5H3,(H-,48,49,52,53);1H

InChI Key

WLRCYNCCQPLXED-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]

Origin of Product

United States

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